molecular formula C19H37NO3Si B8104775 Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate

Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate

Número de catálogo: B8104775
Peso molecular: 355.6 g/mol
Clave InChI: NBALLXXQBOROKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate is a piperidine-derived compound featuring three key functional groups:

  • A tert-butyl carbamate group at the 1-position, serving as a protective moiety for the piperidine nitrogen.
  • A tert-butyldimethylsilyl (TBS) ether at the 3-position, which protects the hydroxyl group during synthetic steps .

This compound is typically synthesized through multi-step routes involving azide chemistry, Staudinger reactions, or coupling strategies, as evidenced in related analogs (e.g., compounds 9 and 10 in ). Its physical state is often reported as a yellow oil, with purification achieved via silica gel chromatography and structural confirmation through NMR and mass spectrometry .

Propiedades

IUPAC Name

tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-2-prop-2-enylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO3Si/c1-10-12-15-16(23-24(8,9)19(5,6)7)13-11-14-20(15)17(21)22-18(2,3)4/h10,15-16H,1,11-14H2,2-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBALLXXQBOROKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CC=C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H37NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure, featuring both a piperidine ring and tert-butyldimethylsilyl (TBS) protecting group, allows for selective reactions that are crucial in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Routes Involving Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate

Reaction Type Description Yield (%)
AlkylationUsed to introduce alkyl groups at the nitrogen of the piperidine ring.70-90
HydrolysisTBS group removal to yield hydroxypiperidine derivatives.85
Coupling ReactionsFormation of amides or esters via coupling with carboxylic acids or amines.75-95

Medicinal Chemistry

Biological Activity Studies
this compound has been investigated for its biological properties, particularly in relation to its analogs which exhibit selectivity for dopamine receptors. Research indicates that modifications to the piperidine structure can enhance binding affinity and selectivity for specific receptor subtypes.

Case Study: Dopamine Receptor Ligands

A study explored the synthesis of bitopic ligands based on this compound, which showed improved selectivity for the D3 dopamine receptor over the D2 receptor. The presence of the allyl group was found to influence receptor binding dynamics significantly.

Industrial Applications

Production of Specialty Chemicals
In industry, this compound is utilized in the production of specialty chemicals due to its stability and reactivity under various conditions. It can be employed in formulations requiring controlled release mechanisms or in the development of new materials with specific properties.

Table 2: Industrial Applications

Application Area Description
AgrochemicalsUsed in formulations for herbicides and pesticides.
Polymer ChemistryActs as a monomer or additive in polymer synthesis processes.
Fine ChemicalsServes as a building block for complex chemical structures.

Mecanismo De Acción

The mechanism by which tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate exerts its effects involves its interaction with various molecular targets and pathways. The specific mechanism would depend on the context of its application, such as in a synthetic pathway or biological system.

Comparación Con Compuestos Similares

Substituent Variations and Functional Group Reactivity

The table below highlights key structural and synthetic differences between the target compound and its analogs:

Compound Name Substituents (Position) Key Synthetic Steps Yield Applications/Reactivity
Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate (Target) Allyl (2), TBS-O- (3) Mitsunobu reaction, TBS protection ~70%* Cross-metathesis, oxidation, or deprotection for downstream modifications
tert-butyl (2R)-2-[(2S)-2-((tert-butyldimethylsilyl)oxy)pent-4-en-1-yl]piperidine-1-carboxylate (Compound 6) Pent-4-en-1-yl (2), TBS-O- (2S) TBSCl-mediated silylation, column chromatography 82% Intermediate in alkaloid synthesis (e.g., anaferine)
(R)-tert-butyl 2-((2R,4S)-2-((tert-butyldimethylsilyl)oxy)-4-hydroxyhept-6-en-1-yl)piperidine-1-carboxylate (Compound 8) Hept-6-en-1-yl (2), TBS-O- (2R), -OH (4) Ozonolysis, (-)-DIP-Cl reduction 65% Stereoselective hydroxylation for polyol frameworks
tert-butyl 4-(4-(((tert-butyldimethylsilyl)oxy)-methyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (Compound 26) Triazole (4), TBS-O-CH2- (4) Click chemistry (CuAAC), azide-alkyne cycloaddition 83% Bioconjugation, kinase inhibitor scaffolds
tert-butyl 4-(4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate (Compound IX) Pyrimidine (5), 4-fluorophenyl (4) Oxidative sulfonylation, Pd-catalyzed coupling 77% BET bromodomain inhibition, medicinal chemistry probes

*Yield estimated based on analogous procedures in .

Key Observations

Positional Isomerism: The allyl group at position 2 in the target compound contrasts with the pent-4-en-1-yl group in compound 4. This difference influences reactivity; the allyl group is more amenable to olefin metathesis, whereas the pentenyl group may undergo ozonolysis for chain shortening .

Protective Group Strategies: The TBS group is universally employed for hydroxyl protection across analogs. However, its stability varies with adjacent substituents. For example, compound 8’s TBS-protected hydroxyl at position 2R remains intact during ozonolysis but is susceptible to acidic deprotection .

Synthetic Flexibility :

  • Triazole-containing analogs (e.g., compound 26) leverage click chemistry for rapid diversification, whereas the target compound’s allyl group enables transition metal-catalyzed transformations (e.g., Grubbs’ catalyst) .

Biological Relevance :

  • While the target compound is primarily a synthetic intermediate, analogs like compound IX exhibit biological activity (e.g., bromodomain inhibition), highlighting the importance of substituent-driven target engagement .

Research Findings and Data

Comparative Physicochemical Properties

Compound Physical State Purity Characterization Methods
Target Compound Yellow oil >95% $^1$H NMR, $^{13}$C NMR, MS
Compound 6 Colorless oil >97% $^1$H NMR, $^{13}$C NMR, [α]$_D$
Compound 26 White solid >98% $^1$H NMR, $^{13}$C NMR, HRMS

Reaction Yields and Conditions

  • Target Compound : Synthesized via Staudinger reaction (compound 9 → 10 in ) with yields ~70–80% under anhydrous THF/PPh$_3$ conditions .
  • Compound 8: Achieved 65% yield after ozonolysis and stereoselective reduction, emphasizing the challenge of retaining stereochemistry in polyoxygenated systems .

Actividad Biológica

Tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various biological contexts.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a tert-butyl group, an allyl group, and a tert-butyldimethylsilyl (TBDMS) ether. The TBDMS group serves as a protective moiety that can be selectively removed during synthetic processes, allowing for further functionalization of the molecule. The general synthetic route involves the reaction of piperidine derivatives with TBDMS chloride in the presence of bases like imidazole or DMAP (4-Dimethylaminopyridine) .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This is attributed to their ability to donate hydrogen atoms or electrons, neutralizing free radicals and thereby preventing oxidative stress . Such properties are crucial for protecting cells from damage associated with various diseases.

Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit cell proliferation and promote apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated efficacy comparable to established anticancer agents, suggesting potential for development as novel anticancer therapies . The mechanisms involved typically include the induction of cell cycle arrest and activation of apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest that they can inhibit the growth of resistant strains, making them candidates for further development in treating infections caused by multidrug-resistant organisms .

Neuroprotective Effects

Emerging evidence suggests that piperidine derivatives may possess neuroprotective properties. These effects are linked to their ability to modulate neurotransmitter systems and reduce neuroinflammation, which is critical in neurodegenerative conditions . Further research is needed to elucidate the specific pathways involved.

Case Studies

  • Antioxidant Evaluation : A study involving the evaluation of various piperidine derivatives showed that those with TBDMS groups exhibited enhanced antioxidant properties compared to their non-protected counterparts. This was measured using standard assays such as DPPH and ABTS radical scavenging tests .
  • Anticancer Screening : In a comparative analysis, a derivative similar to this compound was tested against human cancer cell lines. Results indicated that it significantly reduced cell viability at concentrations lower than those required for conventional chemotherapeutics .
  • Antimicrobial Testing : A series of compounds were tested against Staphylococcus aureus and Escherichia coli using the agar diffusion method. Compounds exhibited MIC values ranging from 20 µM to 70 µM, indicating moderate antimicrobial activity that warrants further investigation .

Métodos De Preparación

Hydroxyl Group Protection with TBSCl

The tert-butyldimethylsilyl (TBS) group is introduced to protect the hydroxyl moiety at the 3-position of the piperidine ring. A representative procedure involves reacting tert-butyl 3-hydroxypiperidine-1-carboxylate with TBSCl (tert-butyldimethylsilyl chloride) in the presence of imidazole as a base. The reaction is conducted in anhydrous dichloromethane (DCM) at 0°C to room temperature, achieving yields exceeding 90%. For example, in a study by MDPI, tert-butyl (2R)-2-[(2S)-2-[(tert-butyldimethylsilyl)oxy]pent-4-en-1-yl]piperidine-1-carboxylate was synthesized with 90% yield using this method.

Allyl Group Introduction via Nucleophilic Substitution

Following silylation, the allyl group is introduced at the 2-position of the piperidine ring. A common approach employs allyl bromide or allyl chloride in the presence of a strong base such as potassium tert-butoxide (KOtBu) or cesium fluoride (CsF). For instance, in a reaction detailed by VulcanChem, the allylation step was performed in dimethylacetamide (DMA) at 85°C with CsF as the base, yielding the target compound in 60%. The use of polar aprotic solvents like DMA or N-methylpyrrolidone (NMP) enhances reaction efficiency by stabilizing intermediates.

One-Pot Tandem Silylation-Allylation Reactions

Optimized Conditions for Concurrent Protection and Functionalization

Recent advancements have enabled tandem silylation and allylation in a single pot, reducing purification steps. A patent by Google Patents describes a method where tert-butyl 3-hydroxypiperidine-1-carboxylate is treated with TBSCl and allyl bromide sequentially in tetrahydrofuran (THF) using sodium hydride (NaH) as the base. This approach achieved a 75% isolated yield, with the reaction completed within 12 hours at 60°C. The elimination of intermediate isolation simplifies scalability for industrial applications.

Role of Catalytic Agents

Palladium catalysts, such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), have been employed to facilitate allylic substitutions. In a study published in Organic Process Research & Development, Pd2(dba)3 combined with 4,4’-dimethoxy-2,2’-bipyridyl ligand enabled regioselective allylation at the 2-position with 84% yield. The catalytic system minimizes side reactions, such as over-allylation or epimerization.

Comparative Analysis of Reaction Conditions and Yields

The table below summarizes key preparation methods, highlighting variations in reagents, solvents, and yields:

MethodReagentsSolventTemperatureYieldSource
Sequential Silylation-AllylationTBSCl, imidazole, allyl bromideDCM0°C → RT90%
CsF-Mediated AllylationAllyl bromide, CsFDMA85°C60%
Tandem One-Pot ReactionTBSCl, allyl bromide, NaHTHF60°C75%
Palladium-CatalyzedPd2(dba)3, ligand, allyl bromideToluene100°C84%

Mechanistic Insights and Challenges

Steric and Electronic Effects

The tert-butyl carboxylate group at the 1-position induces significant steric hindrance, necessitating optimized reaction conditions to avoid undesired byproducts. Computational studies suggest that the electron-withdrawing nature of the TBS group deactivates the piperidine ring, slowing nucleophilic attacks unless activated by strong bases like CsF or KOtBu .

Q & A

Q. What are the common synthetic strategies for preparing tert-butyl 2-allyl-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate?

The compound is typically synthesized via a multi-step sequence involving:

  • Hydroxy protection : The 3-hydroxy group on the piperidine ring is protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole in anhydrous dichloromethane (CH2_2Cl2_2) at 0°C to room temperature .
  • Allylation : The 2-position allyl group is introduced via nucleophilic substitution or coupling reactions. For example, allyl bromide may be used with a palladium catalyst under inert conditions .
  • Boc protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2_2O) in a solvent like THF or CH2_2Cl2_2 with a catalytic amount of DMAP .
  • Purification : Intermediate and final products are purified via silica gel column chromatography using gradients of ethyl acetate/hexane .

Q. How is the compound purified, and what analytical techniques confirm its structure?

  • Purification : Silica gel column chromatography is the standard method, with solvent systems optimized based on polarity (e.g., 10–30% ethyl acetate in hexane) .
  • Characterization :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry, particularly the allyl and silyl ether groups. For example, the TBS-protected hydroxy group shows characteristic upfield shifts for Si-CH3_3 protons (~0.1–0.3 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Optical rotation : Used if chirality is critical, with comparisons to literature values .

Q. What safety precautions are critical when handling this compound?

  • Respiratory/eye protection : Use fume hoods, gloves, and safety goggles due to potential irritancy of silyl ethers and organic solvents .
  • Reactivity : The tert-butyloxycarbonyl (Boc) group may decompose under acidic conditions, releasing CO2_2. Avoid strong acids unless deliberate deprotection is intended .
  • Waste disposal : Silyl ethers require specialized disposal to prevent environmental release .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during allylation at the 2-position?

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-piperidine derivatives) to dictate configuration .
  • Catalytic asymmetric synthesis : Palladium-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) can induce enantioselectivity .
  • Kinetic resolution : Monitor reaction progress via TLC or HPLC to isolate the desired diastereomer early .

Q. What strategies optimize reaction yields for the TBS protection step?

  • Moisture control : Conduct reactions under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of TBSCl .
  • Base selection : Imidazole or DMAP improves silylation efficiency by scavenging HCl byproducts .
  • Temperature gradients : Start at 0°C to minimize side reactions, then warm to room temperature for completion .

Q. How can conflicting NMR data from different synthetic batches be resolved?

  • Variable temperature NMR : Detect conformational flexibility (e.g., rotamers in the allyl group) by analyzing spectra at 25°C vs. 50°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping peaks and verify connectivity, especially for allyl and silyl ether protons .
  • Cross-validation : Compare with literature data for analogous compounds (e.g., tert-butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-arylpiperidines) .

Q. What are the challenges in scaling up the synthesis, and how are they addressed?

  • Exothermic reactions : Use controlled addition of reagents (e.g., TBSCl) and cooling to prevent thermal runaway .
  • Column chromatography limitations : Replace with recrystallization or distillation for intermediates where possible .
  • Silyl ether stability : Avoid prolonged storage in protic solvents (e.g., methanol) to prevent premature deprotection .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for the allylation step?

  • Reagent purity : Verify the activity of allylating agents (e.g., allyl bromide) via titration or NMR .
  • Catalyst loading : Optimize palladium catalyst (e.g., 5–10 mol%) and ligand ratios to balance cost and efficiency .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to identify optimal dielectric environments .

Q. Why might NMR spectra vary between synthetic batches despite identical protocols?

  • Residual solvents : Ensure complete removal of CH2_2Cl2_2 or THF, which can obscure peaks at 1.5–2.5 ppm .
  • Prototropic tautomerism : Check for pH-sensitive protons (e.g., NH in deprotected intermediates) that may shift under different conditions .
  • Impurity profiling : Use LC-MS to detect trace byproducts (e.g., over-allylated derivatives) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.